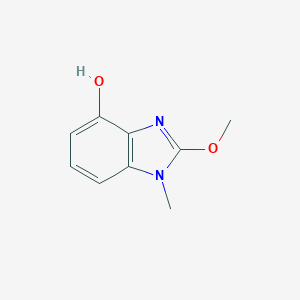

4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-methoxy-1-methylbenzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(12)8(6)10-9(11)13-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVCJEUTLDSCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, with the addition of oxidizing agents like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalytic redox cycling, involving cerium (IV) and cerium (III) ions, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), ceric ammonium nitrate.

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with desirable properties.

Biological Applications

Anticancer Properties

Research has highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. These compounds exhibit mechanisms such as topoisomerase inhibition and DNA intercalation, which are critical for disrupting cancer cell proliferation. For instance, studies have shown that certain derivatives can significantly reduce the viability of cancer cells, including leukemia and hepatocellular carcinoma cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

Antiviral Applications

In addition to its anticancer and antimicrobial properties, this compound has been explored for its antiviral effects. Specific derivatives have shown promising results against HIV by inhibiting reverse transcriptase activity with low EC50 values, indicating potent antiviral efficacy .

Industrial Applications

Pharmaceutical Development

The pharmaceutical industry utilizes this compound in the development of new drugs. Its ability to interact with biological macromolecules positions it as a valuable component in drug formulation aimed at targeting specific diseases.

Textile Industry

In the textile sector, benzimidazole derivatives are employed as dye dispersants and softeners. Their chemical properties facilitate the enhancement of dye solubility and stability, which is crucial for achieving vibrant colors in fabrics .

Case Studies

- Anticancer Study

- Antiviral Efficacy

- Pharmaceutical Development

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 4-hydroxy-2-methoxy substitution pattern is unique compared to phenyl-ring hydroxylated analogs (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole), which exhibit stronger hydrogen-bonding capacity but lower membrane permeability .

- Acidity: The hydroxyl group at position 4 is less acidic than phenolic hydroxyl groups in phenyl-substituted derivatives, affecting ionization under physiological conditions .

Challenges and Opportunities

- Regioselectivity : Achieving precise substitution at the 2- and 4-positions requires optimized catalysts (e.g., Na₂S₂O₅ in DMF) to avoid side products .

- Bioavailability : The compound’s moderate solubility may limit oral absorption, necessitating prodrug strategies (e.g., esterification of the hydroxyl group) .

Biological Activity

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological and pharmacological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a fused ring system comprising benzene and imidazole. The presence of hydroxyl (-OH) and methoxy (-OCH₃) functional groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development across multiple fields.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity. The hydroxyl and methoxy groups contribute significantly to its binding affinity and specificity. Furthermore, this compound can interfere with cellular signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by disrupting tubulin polymerization, a crucial process for cell division. In vitro studies indicate that this compound can effectively inhibit the growth of cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Antiviral Activity

This compound has shown promise in antiviral applications as well. It has been explored for its efficacy against viruses such as herpes simplex virus (HSV), where it demonstrated selective antiviral activity against resistant strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other benzimidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolone | Hydroxyl group | Similar anticancer properties |

| 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole | Hydroxyl group | Comparable antimicrobial effects |

| 4-Hydroxy-1-methyl-2(1H)-quinolone | Similar structure | Used in various chemical applications |

The specific substitution pattern in this compound imparts unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibits cell proliferation in MCF-7 breast cancer cells by inducing G2/M phase arrest, highlighting its potential as an anticancer agent .

- Antimicrobial Effects : Research indicated that this compound effectively inhibited the growth of various bacterial strains, suggesting its utility in developing new antibiotics .

- Antiviral Studies : The compound was tested against HSV strains and showed significant antiviral activity, particularly against those resistant to standard treatments like acyclovir .

Q & A

Q. What are the standard synthetic routes for preparing 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves condensation reactions of substituted o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or basic conditions. For example, benzimidazole cores can be formed via cyclization using reagents like carbon disulfide or hydrazine hydrate in methanol . Optimization strategies include:

- Catalyst selection : Potassium carbonate or sodium methoxide improves reaction efficiency in methanol/water mixtures .

- Solvent effects : Polar aprotic solvents (e.g., ethyl acetate) enhance intermediate solubility during multi-step syntheses .

- Temperature control : Reflux conditions (e.g., 2 hours at 60–80°C) ensure complete cyclization while avoiding decomposition .

Key intermediates should be purified via recrystallization or column chromatography, with yields monitored by HPLC (target purity >95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- IR Spectroscopy : Identify functional groups like O–H (broad peak ~3395 cm⁻¹), C–O (methoxy stretch ~1250 cm⁻¹), and benzimidazole N–H (~3464 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons split into multiplets (δ 6.5–8.0 ppm) due to substituent effects .

- ¹³C NMR : Benzimidazole carbons appear at δ 151–160 ppm, with methoxy carbons at δ 55–60 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 377 for C₁₆H₁₆N₂O₃) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, unit cell parameters a = 7.97 Å, b = 16.43 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) can model:

- HOMO-LUMO gaps : Assess electron-donating/withdrawing effects of substituents (e.g., methoxy groups lower LUMO energy, enhancing electrophilic reactivity) .

- Thermochemical stability : Calculate atomization energies (average deviation ±2.4 kcal/mol) to compare with experimental data .

- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polarity-dependent behavior.

Validation involves benchmarking against experimental UV-Vis spectra (e.g., λmax ~280 nm) and redox potentials .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Iterative refinement : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths ±0.002 Å) with DFT-optimized geometries to confirm substituent positions .

- Batch-to-batch analysis : Use TGA/DTA to detect impurities (e.g., residual solvents) that distort spectral results .

Document deviations (e.g., >0.4% elemental analysis error) and adjust synthetic protocols accordingly .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., halogenation at position 5) and assess effects on bioactivity using in vitro assays .

- Enzyme inhibition assays : Test against targets like α-glucosidase (IC₅₀ values via UV-Vis kinetics) .

- Molecular docking : Use AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic contacts with pyridyl groups in Figure 3 of ).

- Pharmacokinetic profiling : Measure logP (HPLC retention times) and metabolic stability (microsomal assays) .

Q. What advanced crystallographic methods are used to analyze polymorphism in this compound?

Methodological Answer:

- Single-crystal XRD : Resolve unit cell parameters (e.g., β = 95.13° for monoclinic systems) and hydrogen-bonding motifs (e.g., O–H···N interactions) .

- Powder XRD : Detect polymorphic forms by comparing experimental patterns with Mercury-generated simulations .

- Thermal analysis : Correlate TGA mass loss events (e.g., decomposition at 250°C) with crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.